2-Methyl-2-(2-methylphenoxy)propanoic acid
Description
2-Methyl-2-(2-methylphenoxy)propanoic acid (CAS: 53498-62-7) is a substituted propanoic acid derivative featuring a methyl group and a 2-methylphenoxy moiety at the α-carbon of the carboxylic acid backbone. It is commercially available at 95% purity and has been utilized in studies exploring chlorination reactions and intramolecular rearrangements .
Properties
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYMJPNQPCWPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201705 | |
| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-62-7 | |
| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-(2-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other aryloxypropanoic acids with substitutions on the phenyl ring or modifications to the α-methyl group:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Methyl-2-(3-methylphenoxy)propanoic acid | C₁₁H₁₄O₃ | 194.23 | 53498-64-9 | 3-methylphenoxy |
| 2-Methyl-2-(4-methylphenoxy)propanoic acid | C₁₁H₁₄O₃ | 194.23 | 23438-11-1 | 4-methylphenoxy |
| 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid | C₁₁H₁₁F₃O₃ | 248.20 | 17432-00-7 | 3-CF₃ phenoxy |
| 2-(4-Chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.65 | 25140-78-7 | 4-Cl, 2-methylphenoxy |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | C₁₀H₁₁NO₅ | 225.20 | 870541-16-5 | 4-NO₂ phenoxy |
Key Observations :
- Substituent Position Effects: The position of the methyl group on the phenoxy ring (ortho, meta, para) significantly influences reactivity. For example, chlorination of 2-methyl-2-(2-methylphenoxy)propanoic acid yields 1,2-adducts, whereas the 4-methylphenoxy analog forms 1,4-adducts .
- Electron-Withdrawing Groups: The presence of -NO₂ or -CF₃ groups (e.g., in 17432-00-7) increases lipophilicity and may enhance biological activity, though these compounds often require stricter handling protocols due to higher toxicity .
Biological Activity
2-Methyl-2-(2-methylphenoxy)propanoic acid, also known by its chemical formula C11H14O3 and CAS number 53498-62-7, is a compound that exhibits significant biological activity, particularly in the context of herbicidal properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- Structural Characteristics : The compound features a propanoic acid backbone with a methyl and a 2-methylphenoxy group, contributing to its herbicidal activity.
Herbicidal Effects
This compound is primarily recognized for its use as a herbicide. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is commonly associated with other phenoxy herbicides.
Toxicological Studies
A series of studies have been conducted to assess the toxicological profile of this compound:
- Acute Toxicity :
- Chronic Exposure :
- Carcinogenic Potential :
Pharmacokinetics
Pharmacokinetic studies reveal that after oral administration, the compound is rapidly absorbed and metabolized. Key findings include:
- Absorption Rates : Studies indicate an absorption rate exceeding 80% in animal models.
- Metabolism : The primary metabolic pathway involves conversion to hydroxymethyl derivatives, which are then excreted predominantly through urine .
- Half-Life : The elimination half-life ranges from approximately 4 to 8 hours depending on the dosage and sex of the subjects .
Case Study 1: Occupational Exposure
A cohort study involving pesticide applicators demonstrated an increased incidence of respiratory cancers among individuals exposed to high concentrations of various phenoxy herbicides, including this compound. This study highlights the potential occupational hazards associated with prolonged exposure to this class of chemicals .
Case Study 2: Environmental Impact
Research on the environmental persistence of this compound indicates moderate degradation rates in soil and water systems. Its application in agricultural settings raises concerns about runoff and subsequent ecological effects on non-target species .
Data Summary Table
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is typically synthesized through nucleophilic aromatic substitution or acid-catalyzed ester hydrolysis:
Key synthesis routes :
- Alkylation of o-cresol : Reacting sodium 2-chloropropionate with o-cresol (2-methylphenol) in refluxing toluene with NaOH yields the target acid via Williamson ether synthesis. Optimal conditions include azeotropic water removal and neutralization with HCl (yield: ~75%) .
- Ester hydrolysis : Ethyl 2-(2-methylphenoxy)-2-methylpropionate undergoes base-catalyzed saponification with NaOH in aqueous ethanol (75:25 v/v) at reflux, followed by acidification to precipitate the product (m.p. 157°C) .
| Reaction Parameter | Conditions |
|---|---|
| Temperature | 80-100°C (reflux) |
| Catalyst/Base | NaOH (40% w/v) |
| Solvent | Toluene/ethanol |
| Workup | Acidification (HCl), extraction |
Nucleophilic Substitution Reactions
The α-methyl group adjacent to the carboxylic acid enables steric hindrance, directing substitution toward the phenoxy ring:
- Halogenation : Electrophilic chlorination at the para position of the phenoxy ring occurs using Cl<sub>2</sub>/FeCl<sub>3</sub>, producing 2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid (Mecoprop) .
- Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) preferentially nitrate the ortho position relative to the ether oxygen .
Oxidation and Reduction Pathways
Oxidation :
- Side-chain oxidation : Strong oxidizers like KMnO<sub>4</sub> convert the α-methyl group to a ketone, forming 2-(2-methylphenoxy)-2-oxopropanoic acid .
- Ring oxidation : Ozone or peracids oxidize the aromatic ring to quinone derivatives under acidic conditions .
Reduction :
- Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic ring to a cyclohexyl ether while preserving the carboxylic acid group .
Esterification and Hydrolysis
- Methyl ester formation : Phase-transfer catalysis using K<sub>2</sub>CO<sub>3</sub> in toluene with methyl iodide achieves >90% conversion to the methyl ester .
- Enzymatic hydrolysis : Pseudomonas spp. selectively hydrolyze the (R)-enantiomer via esterase activity (k<sub>cat</sub> = 4.7 s<sup>-1</sup> for R vs. 1.2 s<sup>-1</sup> for S) .
Biological Degradation Mechanisms
Microbial metabolism involves two primary pathways:
- Ether cleavage : Sphingomonas herbicidovorans cleaves the phenoxy bond via monooxygenases, producing 2-methylphenol and lactic acid derivatives .
- Side-chain oxidation : Rhodococcus erythropolis sequentially oxidizes the methyl branch to hydroxymethyl and carboxylated intermediates .
| Degradation Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Half-life in soil (days) | 28 ± 3 | 42 ± 5 |
| Mineralization efficiency | 78% | 34% |
| Toxicity of metabolites | Low | Moderate |
This compound's reactivity profile enables applications in herbicide synthesis and chiral intermediate production, though environmental persistence varies significantly between enantiomers .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Methyl-2-(2-methylphenoxy)propanoic acid in a laboratory setting?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. A common approach involves reacting 2-methylphenol with 2-methylpropanoic acid under acidic conditions (e.g., sulfuric acid or HCl catalyst) with reflux to ensure complete conversion. Post-reaction, purification via silica gel chromatography or recrystallization is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust molar ratios and reflux duration based on intermediate stability.
Q. What safety protocols are critical when handling this compound?
- PPE and Ventilation : Wear nitrile gloves and Tyvek® suits to prevent skin absorption. Use fume hoods or local exhaust ventilation to minimize inhalation risks .
- Storage : Store in airtight containers in cool, dry areas away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg) to prevent decomposition or explosive reactions .
- Spill Management : Use vacuum systems with HEPA filters for cleanup; avoid dry sweeping to reduce dust dispersion .
Q. How can structural characterization be performed for this compound?
- Analytical Techniques :
- NMR : Use ¹H and ¹³C NMR to confirm the phenoxy and methyl substituents.
- FTIR : Identify characteristic peaks for carboxylic acid (-COOH, ~1700 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What are the known toxicity profiles and exposure risks?
- Health Hazards : Potential carcinogen with dermal absorption risks. Implement ALARA (As Low As Reasonably Achievable) principles for exposure .
- Medical Monitoring : Regular blood tests and kidney function assessments are advised for researchers handling the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation pathway data under varying pH conditions?
- Methodology : Conduct controlled stability studies at pH 3–10, monitoring degradation products via LC-MS. For acidic conditions, expect ester hydrolysis to yield 2-methylphenol and propanoic acid derivatives. In alkaline environments, decarboxylation may dominate. Validate pathways using isotopic labeling .
- Data Interpretation : Compare kinetic models (e.g., first-order vs. zero-order) to identify dominant degradation mechanisms.
Q. What advanced techniques are used to quantify trace impurities in synthesized batches?
- Chromatographic Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Reference standards (e.g., EP impurities) ensure accurate quantification .
- GC-MS : Analyze volatile byproducts (e.g., methyl esters) with capillary columns and electron ionization.
- Validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ.
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs).
- In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., COX-1/COX-2) using fluorometric or colorimetric kits. Dose-response curves (IC₅₀) provide mechanistic insights .
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
- Process Optimization : Implement Design of Experiments (DoE) to evaluate critical parameters (temperature, catalyst concentration). Use PAT (Process Analytical Technology) tools for real-time monitoring .
- Quality Control : Establish acceptance criteria for intermediates (e.g., purity ≥98%) using orthogonal analytical methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
